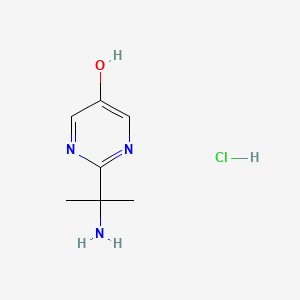
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This involves the condensation of benzylidene acetones with ammonium thiocyanates.
Ring Closure and Aromatization: The intermediate undergoes ring closure and aromatization to form the pyrimidine core.
Functional Group Modifications: Subsequent steps include S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
化学反応の分析
Types of Reactions
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl compounds.
Reduction: Reduction of functional groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, which may explain its antifibrotic activity .
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrosis activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities compared to its analogs. Its potential as an antifibrotic agent and its ability to inhibit specific enzymes make it a valuable compound for further research and development .
特性
分子式 |
C7H12ClN3O |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
2-(2-aminopropan-2-yl)pyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-7(2,8)6-9-3-5(11)4-10-6;/h3-4,11H,8H2,1-2H3;1H |
InChIキー |
INCZVCKJSVASDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=C(C=N1)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


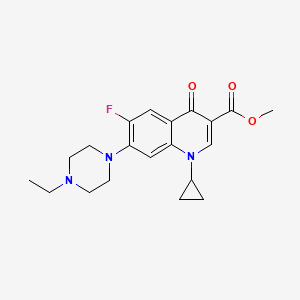
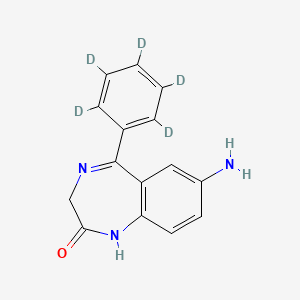
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
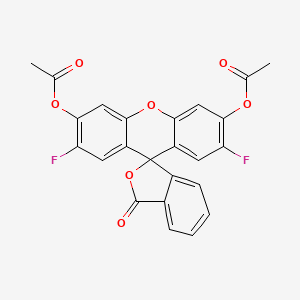
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
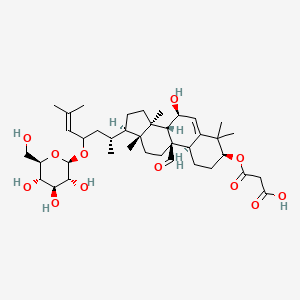
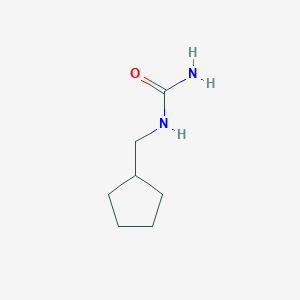
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
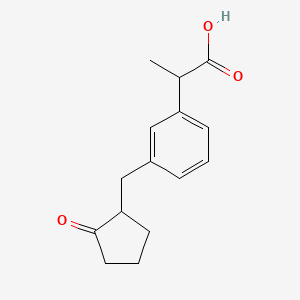
![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B15295255.png)
